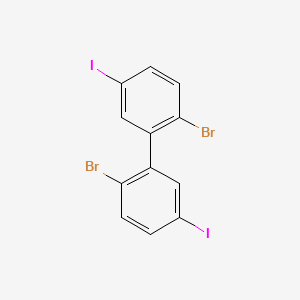

2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

The biphenyl structure, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental building block in organic chemistry. arabjchem.orgresearchgate.net These derivatives are not merely chemical curiosities; they are integral components in a wide array of functional materials and biologically active molecules. researchgate.netrsc.org

Initially, the most well-known biphenyl derivatives were polychlorinated biphenyls (PCBs), which were used extensively as pesticides and in industrial applications like dielectric fluids and heat transfer agents due to their stability. arabjchem.orgwikipedia.org However, contemporary research has shifted towards synthesizing biphenyl derivatives with tailored properties for high-value applications. The biphenyl moiety is a key structural feature in many pharmaceuticals, including anti-inflammatory and anti-cancer drugs, where it can influence the molecule's solubility, ability to bind to target proteins, and metabolic stability. biosynce.com Furthermore, biphenyl derivatives are crucial in materials science, serving as foundational components for liquid crystals used in displays, and as fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgrsc.org

Strategic Role of Halogenation in Tailoring Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and versatile tool in organic synthesis. chemistrytalk.orgyoutube.com This strategic modification can significantly alter a molecule's physicochemical properties. taylorandfrancis.com Introducing halogens can enhance biological activity, improve thermal and oxidative stability, and modify membrane permeability, which are all critical properties for developing effective therapeutic agents. taylorandfrancis.com

The high electronegativity of halogen atoms allows them to be effectively introduced into organic molecules, thereby altering their chemical properties. chemistrytalk.org Beyond simply adding mass or bulk, halogenation provides a reactive handle for further chemical transformations. Halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as coupling partners in various cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are pivotal for constructing more complex molecular architectures. rsc.orgtaylorandfrancis.comnumberanalytics.com This dual role—both modifying properties and enabling further reactions—makes halogenation a key strategy in the synthesis of complex molecules. numberanalytics.com

Specific Research Interest in Polyhalogenated Biphenyls

Polyhalogenated biphenyls, which contain multiple halogen atoms, are a subject of intense research interest. Historically, this interest was driven by the environmental persistence and toxicological profiles of compounds like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.govnih.govmdpi.com These compounds are chemically stable, lipid-soluble, and accumulate in the environment and living tissues. nih.govresearchgate.net

Modern research, however, focuses on harnessing the unique properties of polyhalogenation for constructive applications. The presence of multiple halogens on the biphenyl scaffold offers a platform for creating highly functionalized molecules with precise three-dimensional structures.

The choice of specific halogens, such as bromine and iodine, in a polyhalogenated biphenyl is a deliberate and strategic decision based on their distinct chemical reactivities. The carbon-halogen bond strength decreases down the group from chlorine to iodine (C-Cl > C-Br > C-I). libretexts.org This difference in bond strength is fundamental to achieving selective reactivity.

Differential Reactivity : The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This allows chemists to perform reactions at the iodinated position while leaving the brominated position intact. For instance, iodine atoms are more readily replaced in nucleophilic substitution reactions and are more reactive in many metal-catalyzed cross-coupling reactions. libretexts.org

Sequential Functionalization : A molecule containing both bromine and iodine substituents, such as 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, is an ideal precursor for the divergent synthesis of complex molecules. researchgate.net A researcher can first target the C-I bonds for a specific chemical transformation (e.g., a Sonogashira or Suzuki coupling), and then, in a subsequent step, perform a different reaction at the more robust C-Br bonds. This stepwise approach provides precise control over the final molecular structure.

Halogen Bonding : Iodine and bromine can also participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl), making iodine and bromine valuable for controlling the conformation of molecules and their assembly into larger supramolecular structures. acs.org

The compound this compound is a powerful precursor for the modular synthesis of functionalized atropisomers (molecules that are chiral due to hindered rotation around a single bond). researchgate.net Research on the closely related 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) has highlighted the utility of having two different types of carbon-halogen bonds on the same scaffold. researchgate.net This allows for selective and successive metalation and subsequent reactions like carboxylation, boroylation, and phosphinylation, first at the C-I bonds and then at the C-Br bonds. researchgate.net

This strategy provides a convenient and powerful pathway to a wide range of complex, axially chiral biphenyls, which are in high demand for applications in asymmetric catalysis and materials science. The specific substitution pattern of this compound makes it a valuable intermediate for similar synthetic strategies, enabling the creation of novel, highly functionalized biphenyl-based structures.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 852139-02-7 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₆Br₂I₂ | chemicalbook.comnih.gov |

| Molecular Weight | 563.79 g/mol | chemicalbook.comnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl |

| Biphenyl |

| Polybrominated biphenyls (PBBs) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromo-5-iodophenyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVVPRKANYYBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730789 |

Source

|

| Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852139-02-7 |

Source

|

| Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl

Retrosynthetic Strategies and Precursor Design Principles

Retrosynthetic analysis of 2,2'-dibromo-5,5'-diiodo-1,1'-biphenyl reveals several potential synthetic routes. The core 1,1'-biphenyl structure suggests that the primary disconnection can be made at the C-C bond linking the two phenyl rings. This leads to precursors such as a monohalogenated benzene (B151609) derivative that can undergo a coupling reaction. Alternatively, a pre-formed biphenyl (B1667301) can be subjected to a series of halogenation reactions.

The design of precursors is guided by the principles of regioselectivity and the reactivity of the halogen substituents. For instance, in a cross-coupling approach, the choice of halogen on the precursor is critical. Iodine's higher reactivity in oxidative addition reactions with palladium catalysts makes iodoarenes preferable coupling partners over bromoarenes in many instances. cam.ac.uk Therefore, a plausible retrosynthetic pathway involves the coupling of a 2-bromo-5-iodobenzene derivative.

Another strategy involves the sequential halogenation of a biphenyl precursor. This approach requires careful control of reaction conditions to achieve the desired substitution pattern. The directing effects of existing substituents on the biphenyl ring play a crucial role in determining the position of subsequent halogenation. numberanalytics.com For example, starting with biphenyl, one might first introduce the iodine atoms at the 5 and 5' positions, followed by bromination at the 2 and 2' positions, or vice-versa. The order of these steps would depend on the activating or deactivating nature of the introduced halogens and the steric hindrance they impose.

A specific synthetic route has been documented involving a multi-step reaction sequence starting from a dibromobiphenyl precursor. chemicalbook.com This process includes a lithiation step followed by iodination to yield the target molecule. chemicalbook.com

Direct Halogenation Approaches for Biphenyl Systems

Direct halogenation of the biphenyl system is a primary method for introducing bromine and iodine atoms onto the aromatic rings. This approach, however, necessitates precise control over regioselectivity and the extent of halogenation.

Achieving the specific 2,2'-dibromo-5,5'-diiodo substitution pattern through direct halogenation is a significant challenge due to the complex interplay of electronic and steric effects. The halogenation of biphenyls is an electrophilic aromatic substitution reaction. msu.edu The regioselectivity is governed by the directing effects of the substituents already present on the biphenyl core. numberanalytics.com

For the synthesis of this compound, a stepwise halogenation of biphenyl itself would be complex to control. A more practical approach involves the halogenation of a pre-substituted biphenyl. For example, starting with 2,2'-dibromobiphenyl (B83442), subsequent iodination would need to be directed to the 5 and 5' positions. Conversely, starting with a diiodobiphenyl could also be a viable route. researchgate.net

The choice of halogenating agent and catalyst is critical for controlling regioselectivity. For bromination, reagents like N-bromosuccinimide (NBS) are often used, sometimes in the presence of a catalyst. researchgate.netresearchgate.net For iodination, a mixture of iodine and an oxidizing agent such as sodium periodate (B1199274) in acetic anhydride (B1165640) and glacial acetic acid has been reported to be effective for introducing iodine atoms onto a dibromobiphenyl precursor. chemicalbook.com The use of palladium catalysts in conjunction with halogenating agents like N-halosuccinimides (NXS) can also achieve regioselective halogenation through C-H activation. nih.gov

Controlling the introduction of four halogen atoms onto the biphenyl scaffold requires a deep understanding of the reaction kinetics and thermodynamics. The presence of one halogen atom on a phenyl ring deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to specific positions. Halogens are ortho, para-directing deactivators. msu.edu

In the synthesis of this compound, the introduction of the first pair of halogens (either bromine or iodine) will influence the position of the second pair. For instance, if 2,2'-dibromobiphenyl is the intermediate, the bromine atoms will direct the incoming iodine electrophiles to the para positions relative to themselves, which are the 5 and 5' positions. However, steric hindrance from the ortho-bromine atoms can also play a significant role, potentially slowing down the reaction.

The reaction conditions, such as temperature, reaction time, and the stoichiometry of the halogenating agent, must be carefully optimized to prevent over-halogenation or the formation of undesired isomers. researchgate.net For example, a reported synthesis of this compound from 2,2'-dibromobiphenyl utilizes a specific set of reagents and conditions to achieve the desired di-iodination in a controlled manner. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,2'-Dibromobiphenyl | 1. n-Butyllithium 2. Iodine; Sodium periodate; Acetic anhydride | 1. Tetrahydrofuran, -78 to 25 °C 2. Glacial acetic acid, 24 h, 25 °C | This compound | 40% (for step 2) | chemicalbook.com |

Cross-Coupling Reactions in Biphenyl Synthesis

Cross-coupling reactions are powerful tools for the construction of the biphenyl core, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling and the Ullmann condensation are particularly relevant for synthesizing polyhalogenated biphenyls like this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. gre.ac.uksemanticscholar.orgnih.gov It is one of the most efficient methods for synthesizing both symmetrical and unsymmetrical biaryls. gre.ac.uksemanticscholar.org For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between two molecules of a 2-bromo-5-iodophenylboronic acid derivative or by coupling a 2-bromo-5-iodophenylboronic acid with a 1-bromo-2-iodo-4-halobenzene.

The synthesis of sterically hindered polychlorinated biphenyls has been successfully achieved using Suzuki coupling, demonstrating higher yields compared to the Ullmann reaction. nih.govnih.gov This suggests that a similar approach could be effective for the synthesis of the target compound. The choice of palladium catalyst and ligand is crucial for the success of the coupling, especially when dealing with sterically hindered or electronically deactivated substrates. nih.govnih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling reaction. lookchem.com

A plausible synthetic route would involve the synthesis of a suitable halogenated phenylboronic acid precursor, followed by a palladium-catalyzed coupling reaction. The reaction conditions, including the choice of base and solvent, would need to be optimized to maximize the yield of the desired biphenyl. mdpi.com

| Coupling Partners | Catalyst System | Conditions | Product | Reference |

| Aryl Halide and Arylboronic Acid | Palladium Catalyst and Ligand | Base, Solvent, Heat | Biaryl | researchgate.netgre.ac.uknih.gov |

| 2-Iodo 4-nitro fluorobenzene (B45895) and Boronic acid | Palladium catalyst and PPh3 | Dioxane, Reflux | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | nih.gov |

| Chlorinated iodo- or bromobenzenes and Benzene boronic acids | Not specified | Not specified | Lower chlorinated PCB derivatives | nih.gov |

The Ullmann condensation is a classic method for the synthesis of symmetrical biaryls, involving the copper-promoted coupling of two aryl halide molecules. wikipedia.orgthermofisher.comorganic-chemistry.org While traditionally requiring harsh reaction conditions such as high temperatures and polar solvents, modern variations have been developed that proceed under milder conditions. wikipedia.orgthermofisher.com

For the synthesis of this compound, an Ullmann-type reaction could be employed to couple two molecules of a 1-bromo-4-iodo-2-halobenzene derivative. The reactivity of the halogens would be a key factor, with the iodine atom typically being more reactive in copper-catalyzed couplings. However, the Ullmann reaction can sometimes suffer from low yields and the formation of byproducts, especially when synthesizing unsymmetrical or sterically hindered biphenyls. nih.gov

Direct arylation methods, which involve the coupling of an aryl halide with an unactivated C-H bond of another aromatic compound, also offer a potential route. nih.gov These reactions are often catalyzed by palladium and can provide a more atom-economical approach to biphenyl synthesis. A direct arylation strategy for the target compound might involve the coupling of a dihalogenated benzene with another dihalogenated benzene, although controlling the regioselectivity of such a reaction would be challenging.

| Reaction Type | Reagents | Catalyst | Conditions | Product | Reference |

| Ullmann Condensation | Aryl Halides | Copper | High Temperature | Symmetrical Biaryl | wikipedia.orgthermofisher.comorganic-chemistry.org |

| Suzuki Coupling | Aryl Halide, Organoboron | Palladium(0) | Base | Biaryl | nih.govnih.gov |

| Direct Arylation | Arene, Aryl Halide | Palladium | Base | Biaryl | nih.gov |

Other Transition Metal-Catalyzed Coupling Strategies (e.g., Negishi, Stille)

Beyond the more common Suzuki and Ullmann couplings, other transition metal-catalyzed reactions like the Negishi and Stille couplings offer powerful and versatile strategies for the formation of the biaryl bond in molecules such as this compound. numberanalytics.comrsc.org These methods are prized for their high functional group tolerance and often mild reaction conditions. orgsyn.orgmdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgacs.org For the synthesis of the target compound, a potential pathway would involve the palladium-catalyzed cross-coupling of a 2-bromo-5-iodophenylzinc halide with a 1-halo-2-bromo-5-iodobenzene. The high reactivity and selectivity of organozinc reagents allow for efficient bond formation, even with sterically hindered substrates. rsc.orgorgsyn.org

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate. nih.govnih.gov This reaction is particularly noted for the stability of the organostannane reagents to air and moisture. nih.gov A plausible route to this compound via Stille coupling would be the homocoupling of a 2-bromo-5-iodophenylstannane derivative or the cross-coupling of such a stannane (B1208499) with 2-bromo-1-halo-5-iodobenzene. The development of advanced phosphine ligands has expanded the scope of Stille couplings to include less reactive aryl chlorides and allow for reactions at room temperature. nih.gov

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Palladium or Nickel based | High reactivity and functional group tolerance. orgsyn.org |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Palladium based | Reagents are stable to air and moisture; wide functional group compatibility. nih.gov |

Halogen Exchange and Functional Group Interconversion Pathways

The presence of two different types of halogen atoms (bromine and iodine) on the biphenyl core of this compound allows for selective functionalization through halogen exchange and related interconversion pathways. The differing reactivity of the carbon-halogen bonds is the key to this selectivity.

The reactivity of halogens in many chemical transformations follows the trend I > Br > Cl > F. wikipedia.org The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This differential reactivity enables the selective displacement or substitution of the iodine atoms at the 5 and 5' positions while leaving the bromine atoms at the 2 and 2' positions intact.

For instance, in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the oxidative addition step is much faster for aryl iodides than for aryl bromides. Therefore, by carefully controlling reaction conditions (e.g., temperature, catalyst, and reaction time), it is possible to selectively couple a nucleophile or organometallic reagent at the 5 and 5' positions of the biphenyl skeleton. This provides a direct pathway to introduce a wide variety of functional groups, transforming the parent compound into more complex derivatives.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, most commonly involving the exchange of a halogen atom for a lithium atom. wikipedia.org This reaction is typically very fast, kinetically controlled, and its rate follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

For this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) would be expected to result in a selective and rapid exchange of the iodine atoms. harvard.edu This process would generate a new, highly reactive intermediate, 2,2'-dibromo-5,5'-dilithio-1,1'-biphenyl.

This dilithiated species is a powerful binucleophile and can be "quenched" by reacting it with a wide range of electrophiles. This two-step sequence—halogen-metal exchange followed by electrophilic quench—is a highly effective method for introducing new functional groups at the positions formerly occupied by iodine.

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (e.g., -CH₃) |

| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

Synthesis of Atropisomeric Forms and Stereochemical Control

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cn The presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of a biphenyl can create a high enough energy barrier to prevent free rotation, allowing for the isolation of stable enantiomers. mdpi.com In this compound, the two bromine atoms in the 2 and 2' positions provide this steric hindrance, making the molecule chiral and capable of existing as a pair of atropisomers.

The synthesis of enantioenriched atropisomers requires strategies that can control the stereochemistry of the biaryl axis during its formation. Asymmetric synthesis is a direct approach to selectively produce one atropisomer over the other. numberanalytics.com This is typically achieved by using chiral catalysts or auxiliaries during the key bond-forming step. researchgate.netnumberanalytics.com

Several catalytic asymmetric methods have been developed for biaryl synthesis:

Chiral Ligands in Cross-Coupling: In reactions like Suzuki, Negishi, or Stille couplings, employing a chiral phosphine or N-heterocyclic carbene (NHC) ligand with the palladium catalyst can create a chiral environment around the metal center. numberanalytics.comnih.gov This chiral catalyst can then differentiate between the two competing transition states that lead to the (R) and (S) atropisomers, resulting in an enantiomeric excess of one product.

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to one of the starting materials. nih.gov The stereocenter in the auxiliary directs the formation of the biaryl axis, leading to a diastereomeric mixture of products that can be separated. Subsequent cleavage of the auxiliary yields the enantioenriched atropisomer.

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of the final product or a precursor. For example, a chiral catalyst could selectively functionalize one atropisomer at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. acs.org

Diastereoselective synthesis is a powerful method for controlling axial chirality, often relying on the influence of a pre-existing stereocenter. numberanalytics.com In the context of synthesizing derivatives of this compound, this can be accomplished by introducing a chiral element into the synthetic sequence.

A common approach is the use of a chiral bridging group. nih.govuni-muenchen.de For instance, if the two phenyl rings were linked by a chiral tether, the subsequent intramolecular coupling to form the biphenyl bond would be forced to proceed with a specific stereochemical outcome, creating the biaryl axis with a preferred configuration relative to the chiral bridge.

Another strategy involves coupling a prochiral biaryl substrate with a chiral reagent. For example, a diastereoselective ring-closing reaction of a racemic biphenyl dicarboxylic acid with a chiral diamine, such as (R,R)-diaminocyclohexane, can yield a single, diastereomerically pure cyclic product. nih.govuni-muenchen.de This effectively resolves the axial chirality by locking it into a specific configuration dictated by the chiral amine. While not directly applied to the title compound, this principle demonstrates a viable route for controlling the atropisomerism of its derivatives.

Sophisticated Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a window into the molecular structure in both solution and the solid state, probing the electronic environment of individual atoms and the vibrational characteristics of chemical bonds.

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule in solution. For 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, ¹H and ¹³C NMR would confirm the number of unique proton and carbon environments, respectively. Due to the substitution pattern, the aromatic protons would appear as a set of signals with chemical shifts and coupling constants characteristic of their positions relative to the bulky halogen substituents.

While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each proton signal to its corresponding carbon.

Despite the utility of these techniques, specific COSY, HSQC, and HMBC experimental data for this compound are not readily found in the surveyed literature.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for analyzing the conformation of molecules in the solid state, which can differ from their conformation in solution. For this compound, ssNMR could determine the torsion angle between the two phenyl rings in a powdered or microcrystalline sample. However, no specific solid-state NMR studies for this compound were identified in the available research.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C12H6Br2I2. The experimentally measured mass would be compared to the calculated exact mass (561.69257 Da for the most abundant isotopes). rsc.org The technique would also show a characteristic isotopic pattern resulting from the presence of two bromine atoms and two iodine atoms. While the expected molecular weight is known, specific experimental HRMS data from published literature could not be located.

| Property | Value | Source |

| Molecular Formula | C12H6Br2I2 | rsc.org |

| Molecular Weight | 563.79 g/mol | rsc.orgchemicalbook.com |

| Monoisotopic Mass | 561.69257 Da | rsc.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and can also provide information about molecular conformation. The FTIR and Raman spectra of this compound would be expected to show characteristic peaks for C-H bending and stretching, C-C stretching in the aromatic rings, and vibrations associated with the C-Br and C-I bonds. Differences in these spectra between solution and solid-state measurements could indicate conformational changes. Detailed experimental FTIR or Raman spectra for this compound are not available in the reviewed sources.

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and, most importantly for this compound, the dihedral angle between the two phenyl rings. This would confirm the specific conformational arrangement (the degree of twist) adopted by the molecule in the crystal lattice. A search of crystallographic databases did not yield an experimental crystal structure for this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. nih.govnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov For this compound, which exhibits atropisomerism due to hindered rotation around the central carbon-carbon single bond, SC-XRD is indispensable for establishing the absolute configuration of its enantiomers.

The presence of heavy atoms like bromine and iodine makes this compound an excellent candidate for X-ray analysis, as they scatter X-rays strongly, leading to high-quality diffraction data. The analysis of a single crystal of an enantiomerically pure sample allows for the determination of its absolute stereochemistry.

The molecular conformation of halogenated biphenyls is characterized by the torsion angle (dihedral angle) between the two phenyl rings. Due to the steric hindrance imposed by the bulky bromine atoms at the ortho (2 and 2') positions, a planar conformation is highly unfavorable. nih.govlibretexts.org X-ray diffraction studies on similar 2,2'-disubstituted biphenyls reveal that the two aromatic rings are twisted with respect to each other. scispace.com This twist results in a non-planar, chiral conformation. libretexts.org The most stable conformation is a compromise between the steric repulsion of the ortho substituents and the electronic stabilization gained from π-system conjugation, which favors planarity. ic.ac.uk

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | To be determined by diffraction | Describes the symmetry of the unit cell |

| Space Group | To be determined by diffraction | Defines the symmetry elements within the crystal |

| Dihedral Angle | Significantly non-zero (e.g., > 45°) | Quantifies the twist between the phenyl rings due to steric hindrance |

| C-C (inter-ring) Bond Length | ~1.49 Å | Typical single bond length between sp² carbons |

| C-Br Bond Length | ~1.90 Å | Standard length for a C-Br bond on an aromatic ring |

| C-I Bond Length | ~2.10 Å | Standard length for a C-I bond on an aromatic ring |

| Absolute Configuration | R or S for a given enantiomer | Determined for chiral space groups |

Analysis of Crystal Packing and Intermolecular Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine and bromine atoms in this compound can participate in such interactions, influencing the molecular packing. nih.gov These interactions, along with weaker C-H···Br and C-H···I hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules, contribute to the formation of a stable, three-dimensional supramolecular architecture. najah.edu The analysis of these interactions helps in understanding the material's properties and is crucial for crystal engineering. nsf.govnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon to consider for such complex molecules.

Co-crystallization involves crystallizing a target molecule with a second component, a "coformer," to create a new crystalline solid with modified properties. nih.gov This technique is widely used to improve the physicochemical characteristics of active pharmaceutical ingredients. nih.govscielo.br For this compound, co-crystallization could be explored using coformers capable of forming strong halogen bonds or other specific interactions. nih.gov Such studies could lead to new materials with tailored properties.

Chiroptical Spectroscopy for Atropisomeric Analysis

Chiroptical spectroscopy techniques are essential for studying chiral molecules like the atropisomers of this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. herts.ac.uknih.gov It is a powerful tool for determining the enantiomeric purity of a sample and for probing the secondary and tertiary structure of biomolecules. herts.ac.uk For atropisomers, CD spectroscopy provides a characteristic spectrum for each enantiomer, with mirror-image curves. nih.gov

The CD spectrum of an enantiomerically enriched sample of this compound would confirm its optical activity. The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination of enantiomeric purity. nih.gov Furthermore, the shape and sign of the CD bands (known as Cotton effects) can be correlated with the absolute configuration of the atropisomer through theoretical calculations. semanticscholar.org

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orglibretexts.org ORD and CD are closely related phenomena, collectively known as the Cotton effect, and provide complementary information. libretexts.orgnih.govslideshare.net An ORD spectrum plots the specific rotation against wavelength. ubc.ca

For a chiral compound like this compound, ORD measurements can be used to confirm its chirality and to help determine its absolute configuration. nih.gov The ORD curve of one enantiomer will be the mirror image of the other. While CD spectroscopy is often preferred due to its higher resolution for individual electronic transitions, ORD can be a valuable complementary technique, especially in regions where the molecule does not absorb light strongly. ubc.ca

Conformational Dynamics and Atropisomerism of Halogenated Biphenyls

Atropisomerism is a unique form of chirality that arises from restricted rotation around a single bond. acs.org In halogenated biphenyls, the presence of bulky substituents at the ortho positions (positions 2, 2', 6, and 6') creates a significant energy barrier to rotation around the biphenyl (B1667301) C-C bond. nih.govlibretexts.org

For this compound, the two bromine atoms in the ortho positions provide substantial steric hindrance. This hindrance makes the interconversion between the two enantiomeric conformations (atropisomers) slow enough at room temperature to allow for their separation and isolation. libretexts.org The stability of these atropisomers is determined by the height of the rotational energy barrier. acs.org

The conformational dynamics of these molecules are influenced by a balance of steric repulsion between the ortho substituents and the electronic effects that favor a more planar, conjugated system. ic.ac.uk The non-planar, twisted conformation is the most stable state for such ortho-substituted biphenyls. nih.gov The study of atropisomerism is crucial as different atropisomers of a biologically active molecule can have vastly different pharmacological properties. acs.org

Table 2: Summary of Atropisomeric Properties

| Property | Description | Relevance to this compound |

|---|---|---|

| Chirality Type | Axial Chirality (Atropisomerism) | Arises from hindered rotation about the C1-C1' bond. |

| Source of Hindrance | Steric Repulsion | The two ortho-bromine atoms prevent free rotation. |

| Conformational Stability | High rotational energy barrier | Allows for the isolation of individual enantiomers (atropisomers) at room temperature. |

| Molecular Shape | Non-planar, twisted | The two phenyl rings are in different planes with a significant dihedral angle. |

Energy Barriers to Rotation Around the Biphenyl Axis

The rotational barrier in biphenyl systems is influenced by the size of the ortho substituents. For the unsubstituted biphenyl, the energy barriers for rotation are relatively small. However, the introduction of bulky groups at the ortho positions dramatically increases this barrier. The van der Waals radii of the substituents are a critical factor, with larger radii leading to greater steric repulsion and, consequently, higher rotational barriers. The general trend for the influence of halogens as ortho substituents on the rotational barrier is I > Br > Cl > F.

The stability of atropisomers is often discussed in terms of the half-life of racemization (t½), which is directly related to the free energy of activation (ΔG‡) for rotation. A commonly accepted threshold for the practical isolation of atropisomers at room temperature is a rotational barrier of approximately 84-125 kJ/mol.

Table 1: Representative Rotational Energy Barriers for Substituted Biphenyls (Illustrative Data)

| Compound | Ortho Substituents | Rotational Barrier (kJ/mol) | Reference |

| Biphenyl | H | ~6.0 (at 0°) / ~6.5 (at 90°) | slideshare.net |

| 2,2'-Dimethylbiphenyl | CH₃ | 72.8 | slideshare.net |

| 2,2'-Diiodobiphenyl | I | >84 (inferred) | slideshare.net |

Note: The data in this table is for analogous compounds and serves to illustrate the effect of ortho substituents on the rotational barrier. Specific data for this compound was not found in the reviewed literature.

Experimental and Computational Assessment of Atropisomeric Stability

The assessment of atropisomeric stability involves both experimental techniques and computational modeling. Experimentally, dynamic nuclear magnetic resonance (DNMR) spectroscopy is a powerful tool for determining rotational barriers. By monitoring the coalescence of signals from the diastereotopic protons of the atropisomers at varying temperatures, the rate of interconversion and the corresponding activation energy can be calculated. Chiral chromatography techniques can also be employed to separate the enantiomeric atropisomers and study their racemization kinetics.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the geometries of the ground states and the transition state for rotation. nih.gov These calculations can provide detailed information on the potential energy surface along the dihedral angle of rotation, allowing for the determination of the rotational energy barrier. For polychlorinated biphenyls (PCBs), computational studies have been used to analyze conformational mobility and correlate molecular properties with toxicity. nih.gov These studies have shown that the pattern and degree of halogenation significantly influence the molecular properties. nih.gov

In the case of this compound, computational modeling would be essential to accurately predict its rotational barrier and the stability of its atropisomers. Such a study would involve mapping the potential energy as a function of the dihedral angle between the two phenyl rings. The transition state for this rotation would be a planar or near-planar conformation, which is highly destabilized by the steric repulsion between the two ortho-bromine atoms. ulisboa.pt The energy difference between the ground state (with a twisted dihedral angle) and this planar transition state would represent the rotational energy barrier.

The stability of atropisomers is often categorized based on their half-life of interconversion at a given temperature. Atropisomers can be classified as:

Class 1: Rapidly interconverting (low barrier).

Class 2: Interconversion is slow enough to be observed but too fast for isolation under normal conditions.

Class 3: Stable and isolable under ambient conditions (high barrier).

Given the presence of two ortho-bromine substituents, it is highly probable that this compound falls into Class 2 or 3, indicating significant atropisomeric stability.

Table 2: Factors Influencing Atropisomeric Stability in Biphenyls

| Factor | Description |

| Size of Ortho Substituents | Larger substituents lead to greater steric hindrance and higher rotational barriers. The order of steric bulk for halogens is I > Br > Cl > F. |

| Number of Ortho Substituents | Increasing the number of ortho substituents (up to four) generally increases the rotational barrier. |

| Bridging of the Rings | The presence of a short bridge connecting the two phenyl rings can lock the conformation and lead to very stable atropisomers. |

| Temperature | Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster interconversion and decreased stability. |

| Solvent Effects | The polarity of the solvent can influence the stability of the ground and transition states, thereby affecting the rotational barrier. |

While direct experimental or computational studies on this compound are not available in the public domain, the principles of atropisomerism in halogenated biphenyls strongly suggest that this compound would exhibit significant atropisomeric stability, with a high barrier to rotation around the biphenyl axis.

Reactivity and Transformational Organic Chemistry of 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl

Chemoselective and Regioselective Transformations

The strategic placement of halogen atoms on the biphenyl (B1667301) core dictates the molecule's reactivity, particularly in chemoselective and regioselective transformations. These reactions allow for the modification of one part of the molecule while leaving other functional groups intact.

Ortho-Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.orgorganic-chemistry.org Common DMGs, such as amide, methoxy, or sulfoxide (B87167) groups, function by coordinating the lithium base and acidifying the adjacent protons. organic-chemistry.org

In the case of 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl , there are no classical directing groups. Therefore, functionalization via metalation is more likely to occur through a halogen-metal exchange mechanism rather than deprotonation. In such exchanges, the organolithium reagent will preferentially react with the most labile carbon-halogen bond. Due to the lower bond dissociation energy of the C−I bond compared to the C−Br bond, halogen-metal exchange is expected to occur selectively at the C-5 and C-5' positions.

The resulting di-lithiated biphenyl species can then be trapped by a variety of electrophiles to introduce new functional groups at the 5 and 5' positions, leaving the bromine atoms at the 2 and 2' positions available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.orgsemanticscholar.org

The This compound molecule does not possess strong electron-withdrawing activating groups. Halogens are considered deactivating groups in the context of electrophilic aromatic substitution and are not sufficiently activating to promote SNAr reactions under standard conditions. Therefore, direct displacement of the bromo or iodo substituents by common nucleophiles via a classical SNAr pathway is generally not a feasible transformation for this compound.

Palladium-Catalyzed Cross-Coupling Reactivity at Halogen Sites

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For This compound , the differential reactivity of the C-I and C-Br bonds is the key to its utility in these transformations. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org This predictable selectivity allows for the stepwise and site-specific modification of the biphenyl core.

Suzuki-Miyaura Coupling with Aryl and Alkyl Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. nih.govgre.ac.uk It is widely used for the synthesis of biaryls and other conjugated systems.

Given the reactivity difference between the C-I and C-Br bonds, This compound can undergo selective Suzuki-Miyaura coupling. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to selectively couple a boronic acid at the more reactive iodo positions while leaving the bromo positions untouched. This initial coupling yields a 5,5'-disubstituted-2,2'-dibromo-1,1'-biphenyl, which can then be subjected to a second, different Suzuki coupling to functionalize the bromo positions, leading to the synthesis of tetra-substituted biphenyls.

Table 1: Expected Selectivity in Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Expected Intermediate Product (Selective at C-I) | Expected Final Product (Coupling at C-Br) |

|---|---|---|---|

| This compound | Arylboronic Acid (R¹-B(OH)₂) | 5,5'-Diaryl-2,2'-dibromo-1,1'-biphenyl | 5,5',2,2'-Tetraaryl-1,1'-biphenyl (with R²-B(OH)₂) |

| This compound | Alkylboronic Acid (R¹-B(OH)₂) | 5,5'-Dialkyl-2,2'-dibromo-1,1'-biphenyl | 5,5'-Dialkyl-2,2'-diaryl-1,1'-biphenyl (with R²-B(OH)₂) |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on This compound is expected to exhibit high chemoselectivity. The reaction will preferentially occur at the C-I bonds, allowing for the synthesis of 5,5'-bis(alkynyl)-2,2'-dibromo-1,1'-biphenyl derivatives. rsc.org These intermediates are valuable as they contain both a newly formed alkyne functionality and the remaining C-Br bonds, which can be used for further diversification, for instance, through a subsequent coupling reaction or cyclization.

Table 2: Expected Products of Chemoselective Sonogashira Coupling

| Reactant | Coupling Partner | Expected Product (Selective Coupling at C-I positions) |

|---|

| This compound | Terminal Alkyne (R-C≡CH) | 5,5'-bis(alkynyl)-2,2'-dibromo-1,1'-biphenyl |

Heck Reaction and Olefination

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes.

The established reactivity trend (C-I > C-Br) also governs the selectivity of the Heck reaction with This compound . Reaction with an olefin, such as an acrylate (B77674) or styrene, under controlled conditions would lead to the formation of a di-alkenylated product at the 5 and 5' positions. The resulting 5,5'-divinyl-2,2'-dibromo-1,1'-biphenyl could then undergo further transformations, including a second Heck reaction at the less reactive C-Br positions or intramolecular cyclization reactions to form complex polycyclic aromatic systems.

Table 3: Expected Selectivity in the Heck Reaction

| Reactant | Coupling Partner (Olefin) | Expected Product (Selective Olefination at C-I) |

|---|

| This compound | Alkene (e.g., Styrene) | 5,5'-Distyryl-2,2'-dibromo-1,1'-biphenyl |

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nl The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the chemoselectivity of this reaction on polyhalogenated arenes has been demonstrated. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order Ar-I > Ar-Br > Ar-Cl. This selectivity allows for the preferential reaction at the more reactive C-I bond while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.

For instance, nickel-catalyzed Buchwald-Hartwig-type aminations have shown high selectivity for the amination of aryl iodides in the presence of aryl bromides and chlorides. nih.gov In a study on a nickel-catalyzed amination activated by phenylboronic ester, various multi-halo-substituted aryl iodides were selectively aminated at the C-I position with good to excellent yields, leaving the C-Br and C-Cl bonds untouched. nih.gov This suggests that a similar selective mono- or di-amination at the 5 and 5' positions of this compound should be feasible, providing a route to various N-substituted derivatives.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rug.nl Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides. wikipedia.org The development of increasingly sophisticated ligands, such as sterically hindered biaryl phosphines (e.g., XPhos, BrettPhos), has expanded the scope of the Buchwald-Hartwig amination to a wide range of amines and aryl halides under milder conditions. rug.nl

Similar to amination, the Buchwald-Hartwig etherification allows for the formation of aryl ethers from aryl halides and alcohols. The principles of chemoselectivity based on halide reactivity (I > Br) would also apply here, enabling the selective synthesis of di-iodo-dibromo-biphenyl ethers.

Other Transition Metal-Mediated Processes

The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides to form a biaryl, and its variants for C-N and C-O bond formation, are highly relevant to the chemistry of this compound. Given the presence of two different types of halogens, chemoselective Ullmann-type couplings are a key synthetic strategy.

A study on the chemoselective intramolecular S-arylation of α-trisubstituted thioamides demonstrated the power of copper-catalyzed Ullmann reactions in achieving high selectivity. rsc.org This highlights the potential for selective intramolecular cyclizations of appropriately substituted derivatives of this compound.

The conditions for Ullmann-type reactions, including the copper source (Cu(I) or Cu(II) salts, or copper powder), ligands (e.g., phenanthrolines, diamines), base, and solvent, can be tuned to control the reactivity and selectivity. For instance, solvent-free Ullmann couplings have been reported to proceed efficiently. researchgate.net

Direct C-H activation and arylation strategies represent a modern and atom-economical approach to the functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials. The application of these methods to this compound could provide access to a wide range of derivatives through the formation of new carbon-carbon bonds at the C-H positions of the biphenyl core.

Palladium-catalyzed C-H activation is a prominent method in this field. While specific examples with this compound are scarce, studies on other systems demonstrate the principles. For instance, regioselective C-H halogenation of 1,4-benzodiazepinones has been achieved, where the selectivity is controlled by the presence or absence of a palladium catalyst. researchgate.net This suggests that the C-H bonds of the dihalo-diiodobiphenyl could be selectively functionalized under appropriate catalytic conditions.

Direct arylation of arenes with aryl halides is another powerful tool. The reaction of an aryl halide with an arene in the presence of a palladium catalyst can lead to the formation of a biaryl. The challenge often lies in controlling the regioselectivity of the C-H activation on the arene coupling partner. For a molecule like this compound, intramolecular C-H activation leading to cyclized products is also a possibility, potentially offering routes to fluorene (B118485) derivatives or other polycyclic aromatic systems.

Stereocontrolled Reactions and Atropselective Transformations

Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, is of significant interest in the design of chiral ligands and catalysts. While this compound itself is achiral due to the lack of sufficient steric hindrance at the ortho positions to prevent rotation at room temperature, its derivatives can be designed to be atropisomeric.

For a pre-existing enantiopure atropisomeric biphenyl, it is crucial that subsequent chemical transformations proceed with either preservation or controlled inversion of the axial chirality. This requires careful selection of reaction conditions to avoid racemization. The rotational barrier of the biphenyl axis is a key factor, and reactions are typically performed at temperatures below that at which significant rotation occurs.

A more synthetically valuable approach is the enantioselective synthesis of atropisomeric biphenyls from prochiral precursors. While there are no direct reports on the atroposelective derivatization of this compound, a landmark study on its regioisomer, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970), provides significant insights. mdpi.com

In this work, a copper-catalyzed enantioselective ring-opening of an ortho,ortho'-dibromo substituted cyclic diaryliodonium salt with lithium iodide was developed to produce optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl. mdpi.com This enantiopure tetrahalogenated biphenyl, possessing two distinct types of C-X bonds, serves as a powerful precursor for the modular synthesis of a variety of functionalized atropisomers. The C-I and C-Br bonds can be selectively functionalized through metalation followed by reaction with various electrophiles, leading to a diverse range of axially chiral biphenyls. mdpi.com

These atroposelective strategies, including desymmetrization and kinetic resolution, are at the forefront of modern organic synthesis. nih.govnih.gov The development of such methods for the this compound system would open up new avenues for the creation of novel chiral molecules. The principles of transition metal-catalyzed enantioselective C-H activation could also be applied to achieve atroposelective functionalization of the biphenyl core.

Lack of Specific Research Data on this compound Hinders In-Depth Analysis

Despite a comprehensive search for scientific literature, detailed research findings on the specific intermolecular interactions and transformational organic chemistry of this compound are not publicly available. While general principles of halogen bonding and π-stacking in halogenated aromatic compounds are well-established, specific crystal structure analysis and reactivity studies for this particular compound could not be located.

General chemical databases confirm the identity of this compound and a synthetic route has been reported. chemicalbook.com However, the core of the requested article focuses on the nuanced interplay of non-covalent interactions in directing its chemical behavior and self-assembly, for which no specific experimental data appears to exist in the public domain.

Therefore, the following sections on the reactivity and intermolecular interactions of this compound cannot be populated with the requested detailed research findings and data tables at this time. An article on this topic would be largely speculative and based on analogies to similar, but not identical, molecules, which would not meet the required standard of being "thorough, informative, and scientifically accurate" for the specified compound.

Further research, including crystallographic studies and reactivity screenings, would be necessary to generate the specific data required to construct the requested article.

Computational and Theoretical Investigations of 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl

Electronic Structure and Property Calculations

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the detailed calculation of the electronic structure, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for calculating the electronic ground state properties of molecules. q-chem.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. q-chem.com DFT methods, particularly those using hybrid exchange-correlation functionals like B3LYP, are highly effective for calculating the electronic structure of biphenyl (B1667301) compounds, including properties like energy gaps and ionization potential. researchgate.netnih.gov

For 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, a DFT calculation would begin by optimizing the molecular geometry to find its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. From this optimized structure, a range of electronic properties can be calculated:

Total Energy: The sum of the kinetic and potential energies of the system.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap. A smaller gap generally indicates higher reactivity. researchgate.net The introduction of halogen substituents on the biphenyl rings is expected to influence this energy gap.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. acs.org While computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] can provide benchmark-quality predictions for molecular properties.

These high-accuracy methods are particularly valuable for obtaining precise values for:

Ionization Energies: The energy required to remove an electron from the molecule.

Heats of Formation: The change in enthalpy during the formation of the compound from its constituent elements.

Rotational Energy Barriers: Providing a highly accurate reference for the energy required for atropisomerization.

Studies have shown that the CCSD(T) approach, when extrapolated to a complete basis set (CBS) limit and including corrections for vibrational energy, core-valence effects, and relativistic effects, can predict ionization energies for hydrocarbon radicals with an uncertainty of around ±35 meV. This level of accuracy is essential for benchmarking other computational methods and for direct comparison with high-resolution experimental data.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. youtube.com It is calculated by determining the electrostatic potential (the energy of interaction) experienced by a positive test charge at various points on the electron density surface of the molecule. youtube.comyoutube.com MEP maps are color-coded to indicate regions of different potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would predict significant negative potential (red regions) localized around the highly electronegative bromine and iodine atoms due to their electron-withdrawing nature. Conversely, the hydrogen atoms on the phenyl rings would exhibit positive potential (blue regions). The MEP map provides a powerful visual tool for predicting how the molecule will interact with other reagents, solvents, or biological receptors.

Conformational Analysis and Rotational Energy Barriers

The two ortho-bromo substituents in this compound create significant steric hindrance, which restricts the free rotation around the central carbon-carbon single bond. This restriction gives rise to atropisomerism, where the molecule can exist as a pair of stable, non-superimposable, mirror-image enantiomers. The energy required to overcome this rotational restriction is a critical parameter of the molecule.

To understand the energy landscape of the rotation around the biphenyl C-C bond, a Potential Energy Surface (PES) scan is performed. q-chem.com This computational technique involves systematically changing a specific geometric parameter—in this case, the dihedral angle between the two rings—and calculating the molecule's energy at each step. uni-muenchen.de For each fixed value of the dihedral angle, all other geometric parameters (bond lengths and angles) are optimized to find the lowest possible energy for that specific conformation. This is known as a "relaxed" PES scan. q-chem.com

Plotting the energy versus the dihedral angle generates a rotational energy profile. For a 2,2'-disubstituted biphenyl, this profile typically shows an energy minimum at a twisted (non-planar) conformation and energy maxima at the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations, which represent the transition states for rotation.

The peaks on the potential energy surface scan correspond to the transition states for the atropisomerization process. uni-muenchen.de The activation energy (ΔG‡) for this process, also known as the rotational barrier, is the energy difference between the ground state (the energy minimum) and the highest-energy transition state. This value determines the kinetic stability of the atropisomers; a higher barrier means a slower rate of interconversion (racemization).

Computational studies on a series of 2,2'-dihalogenated biphenyls using DFT methods have shown a clear trend: the rotational energy barrier increases significantly with the size of the halogen atom at the ortho position. semanticscholar.org The steric hindrance from the large ortho-substituents forces the molecule into a more twisted ground state and raises the energy of the planar transition state where the substituents are closest to each other. Given that this compound has bulky bromine atoms in the ortho positions, a substantial rotational barrier is expected, leading to high atropisomeric stability at room temperature. Density functional theory calculations have been shown to be in good agreement with experimentally obtained free energies for such processes. researchgate.netrsc.org

Table of Calculated Rotational Barriers for Related 2,2'-Dihalogenated Biphenyls

This table, adapted from computational studies, illustrates the effect of ortho-substituent size on the rotational energy barrier, providing context for the expected high barrier in the title compound.

| Compound | Ortho Substituent | Dihedral Angle (Ground State) | Rotational Barrier (kcal/mol) |

| 2,2'-Difluorobiphenyl | F | 57.9° / 128.9° | 4.8 |

| 2,2'-Dichlorobiphenyl | Cl | 84.9° | 17.6 |

| 2,2'-Dibromobiphenyl (B83442) | Br | ~90° | ~20 |

| 2,2'-Diiodobiphenyl | I | ~95° | ~22 |

Data derived from trends observed in computational studies of dihalogenated biphenyls. The presence of bromine in the ortho positions of this compound suggests a rotational barrier in the range of 20 kcal/mol or higher.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra are crucial for its characterization and for understanding its electronic structure and dynamic behavior.

Computational NMR and Vibrational Spectroscopy

Density Functional Theory (DFT) is a primary method for calculating the spectroscopic parameters of molecules like this compound. nih.gov By optimizing the molecular geometry at a selected level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)), it is possible to predict NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals, especially for complex structures. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Calculations would predict distinct chemical shifts for the aromatic protons and carbons due to the anisotropic effects of the heavy halogen substituents (bromine and iodine). The predicted shifts, when compared to experimental data, can confirm the molecular structure. researchgate.net

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | 3085 | 15.2 | 85.6 | Aromatic C-H Stretch |

| ν₂ | 1550 | 45.8 | 120.3 | Aromatic C=C Stretch |

| ν₃ | 1280 | 30.1 | 65.7 | C-H In-plane Bend |

| ν₄ | 1020 | 88.5 | 40.2 | Ring Breathing Mode |

| ν₅ | 670 | 95.3 | 25.1 | C-Br Stretch |

| ν₆ | 510 | 110.7 | 15.9 | C-I Stretch |

Electronic Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption and emission spectra of organic molecules. nih.gov These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). mdpi.com

For this compound, TD-DFT calculations would likely predict strong absorption bands in the ultraviolet (UV) region, characteristic of the biphenyl chromophore. The substitution with heavy halogens is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl due to the extension of the π-conjugated system and halogen-induced electronic effects. rsc.org

Modeling also helps in understanding the properties of excited states, which is crucial for predicting fluorescence or phosphorescence. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is essential for accurately simulating spectra in solution, as solute-solvent interactions can significantly influence electronic transition energies. nih.govtorvergata.it

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (in CH₂Cl₂)

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 255 | 0.68 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Studies and Catalytic Cycle Elucidation

Understanding the reaction mechanisms for the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. This compound is typically synthesized via cross-coupling reactions, such as Suzuki or Ullmann coupling, which involve organometallic catalysts. nih.gov Computational studies are instrumental in elucidating the intricate steps of these catalytic cycles.

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of potential reaction pathways by locating and characterizing the transition states (TS) that connect reactants, intermediates, and products. frontiersin.org For a palladium-catalyzed synthesis of the target molecule, key steps such as oxidative addition, transmetalation, and reductive elimination can be modeled. nih.govmdpi.com

By calculating the activation energies associated with each transition state, the rate-determining step of the reaction can be identified. For instance, in a Suzuki coupling, the oxidative addition of an aryl halide to the Pd(0) catalyst is often a critical step. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the intended reactant and product on the potential energy surface. nih.gov This analysis provides a complete energetic profile of the reaction, revealing kinetic and thermodynamic controls. nih.gov

Role of Solvation and Catalytic Intermediates

The solvent can play a decisive role in a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. frontiersin.org Computational models can account for solvation effects either implicitly (using a continuum model) or explicitly, where a finite number of solvent molecules are included in the calculation. torvergata.itfrontiersin.org Explicit solvation models are particularly important when specific solute-solvent interactions, such as hydrogen bonding, significantly influence the reaction pathway. frontiersin.org

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular chemistry, crystal packing, and physical properties of molecules. For this compound, the presence of four heavy halogen atoms makes the study of halogen bonding particularly relevant.

NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is a computational tool that helps identify and characterize weak interactions within and between molecules. scielo.org.mx This method plots the RDG against the electron density, revealing regions corresponding to strong repulsive interactions, strong attractive interactions (like hydrogen bonds), and weak van der Waals interactions. scielo.org.mx

For this compound, this analysis would focus on identifying potential intramolecular and intermolecular halogen bonds (C−Br···Br−C, C−I···I−C, C−Br···I−C). The bromine and iodine atoms possess regions of positive electrostatic potential known as σ-holes, which can interact favorably with nucleophilic regions on adjacent molecules. mdpi.com Understanding these interactions is crucial for crystal engineering, as they can direct the self-assembly of molecules into specific solid-state architectures. scielo.org.mx Further analysis using the Quantum Theory of Atoms in Molecules (AIM) can quantify the strength of these non-covalent bonds by examining the topological properties of the electron density at bond critical points. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in the crystalline state. scielo.org.mx

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to elucidate its chemical bonding and structure. nih.govorientjchem.org This theory is founded on the topological analysis of the electron density, where critical points in the electron density field reveal the nature of atomic interactions.

For a molecule like this compound, a QTAIM analysis would focus on identifying the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative insights into the nature of these interactions.

Key QTAIM Parameters and Their Significance:

| Parameter | Significance |

| Electron Density (ρ) | A higher value of ρ at a BCP indicates a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | A negative value typically signifies a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value suggests a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions), where electron density is depleted in the internuclear region. |

| Total Energy Density (H(r)) | The sign of H(r) can further characterize the interaction. A negative H(r) is indicative of a significant covalent character. |

In the case of this compound, a QTAIM analysis would be expected to reveal the following:

C-C, C-H, C-Br, and C-I Bonds: These covalent bonds would be characterized by relatively high electron density at the BCPs and negative values for the Laplacian of the electron density, confirming their shared-shell nature.

Intramolecular Halogen Bonds: Of particular interest would be the potential for intramolecular halogen bonds, such as Br···I or Br···Br and I···I interactions between the substituents on the two phenyl rings. The presence of a bond path and a BCP between these halogen atoms would provide evidence for such an interaction. The topological properties at this BCP would help in classifying its strength and nature. For halogen bonds, one would typically expect a low electron density and a positive Laplacian, characteristic of closed-shell interactions.